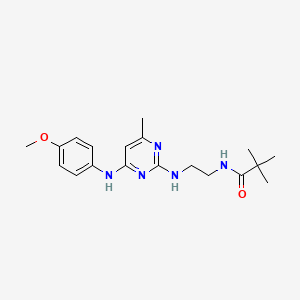

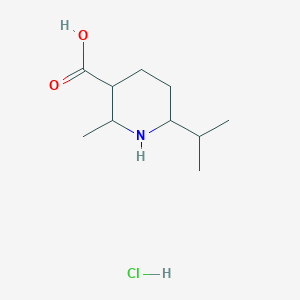

![molecular formula C19H23NO B2507054 [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol CAS No. 415712-82-2](/img/structure/B2507054.png)

[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in several papers .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of piperidine derivatives can vary widely, and the specific structure of “this compound” would need to be determined through further analysis.Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various other derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on their specific structure . For example, 4-Piperidinemethanol, a related compound, has a boiling point of 118-120 °C/10 mmHg and a melting point of 55-59 °C .Scientific Research Applications

1. Analgesic Applications in Neuropathic Pain

Research has indicated that derivatives of piperidine, including compounds structurally related to [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol, exhibit significant analgesic effects. Specifically, the 5-HT(1A) receptor agonist F 13640, which shares a piperidine structure, has demonstrated profound analgesic effects in a rat model of trigeminal neuropathic pain. This suggests potential applications in managing conditions related to neuropathic pain (Deseure et al., 2002).

2. Anticancer Potential

Derivatives of piperidine have been explored for their anticancer properties, particularly against leukemia. A study focusing on substituted phenyl {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives revealed that specific compounds showed antiproliferative activity against human leukemia cells, indicating a potential pathway for the development of new anticancer agents (Vinaya et al., 2011).

3. Sensor and Logic Gate Applications

Compounds incorporating a piperidine structure have been utilized in the development of fluorescent logic gates, which can be reconfigured by altering solvent polarity. This innovative application signifies the potential of piperidine derivatives in the development of tools for probing the microenvironment of cellular membranes and protein interfaces, contributing to advancements in biochemistry and molecular biology (Gauci & Magri, 2022).

4. Ligand Development for Brain Imaging

Derivatives structurally related to this compound have been synthesized as potential serotonin 5-HT2A receptor ligands for brain imaging applications, such as PET or SPECT. The studies involve the creation of compounds with promising affinity and selectivity for the serotonin 5-HT2A receptor, indicating their utility in brain imaging and neuroscientific research (Fu et al., 2002).

Safety and Hazards

Future Directions

The future directions of research into piperidine derivatives are likely to involve the development of more efficient synthesis methods, the discovery of new derivatives with useful properties, and the exploration of their pharmacological applications . This field is expected to continue to play a significant role in the pharmaceutical industry .

Mechanism of Action

Target of Action

Piperidine derivatives are known to interact with a variety of targets in the body, including various receptors and enzymes . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

The interaction of piperidine derivatives with their targets can lead to a variety of effects. For example, they can act as inhibitors, activators, or modulators of their target’s activity . The exact mode of action would depend on the specific compound and its target.

Biochemical Pathways

Piperidine derivatives can affect various biochemical pathways depending on their targets. For instance, they can influence signaling pathways, metabolic pathways, or cell cycle processes . The specific pathways affected would depend on the compound’s targets and mode of action.

Pharmacokinetics

The pharmacokinetics of piperidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound. Factors influencing pharmacokinetics can include the compound’s chemical structure, formulation, route of administration, and individual patient factors .

Result of Action

The molecular and cellular effects of a piperidine derivative’s action can range from changes in cell signaling and function to effects on cell growth and survival . The specific effects would depend on the compound’s targets and mode of action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of piperidine derivatives. These can include factors such as pH, temperature, presence of other substances, and individual patient factors .

properties

IUPAC Name |

[1-[(4-phenylphenyl)methyl]piperidin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c21-15-19-8-4-5-13-20(19)14-16-9-11-18(12-10-16)17-6-2-1-3-7-17/h1-3,6-7,9-12,19,21H,4-5,8,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWSECUMLMZXNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CO)CC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Naphtho[2,1-b]furan, 1,2-dimethyl-](/img/structure/B2506973.png)

![[(2-Ethylhexyl)oxy]benzene](/img/structure/B2506975.png)

![N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2506980.png)

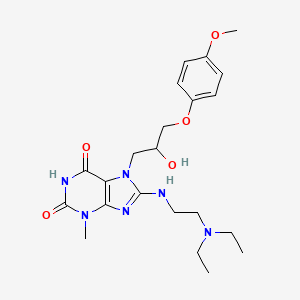

![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2506985.png)

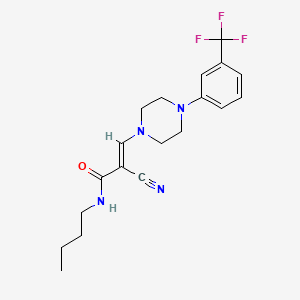

![N-(3-ethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2506988.png)

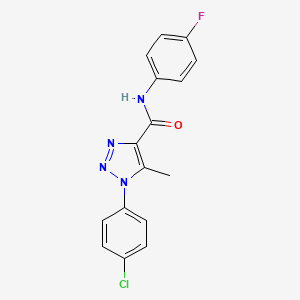

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2506990.png)